molecular formula C19H18N2OS B3014154 N-phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide CAS No. 1286709-94-1

N-phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide

Cat. No.: B3014154
CAS No.: 1286709-94-1
M. Wt: 322.43
InChI Key: GDCSFEWHCLERSQ-UHFFFAOYSA-N
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Description

N-Phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide is a synthetic small molecule featuring a thiophene carboxamide core, a structural motif present in various bioactive compounds. This compound is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans. Carboxamide derivatives, particularly those incorporating thiophene and pyridine rings, are of significant interest in medicinal chemistry due to their potential to interact with a wide range of biological targets. Structurally related thiophene-carboxamide compounds have been investigated as potential anti-cancer agents, with some analogs demonstrating inhibitory activity against transcription factors like FOXM1, a key regulator of tumorigenesis . Other research into similar scaffolds has explored their utility as inhibitors of various kinases and enzymes, highlighting the versatility of this chemotype in drug discovery . The molecular structure of this compound, which includes a phenethyl group and a pyridinylmethyl group on the amide nitrogen, suggests potential for diverse target engagement. Researchers may explore this compound as a potential chemical probe or as a starting point for structure-activity relationship (SAR) studies. Its core structure provides opportunities for further derivatization to optimize properties like potency, selectivity, and solubility. This product is characterized by high purity to ensure consistency and reliability in your experimental results.

Properties

IUPAC Name

N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c22-19(17-10-13-23-15-17)21(14-18-8-4-5-11-20-18)12-9-16-6-2-1-3-7-16/h1-8,10-11,13,15H,9,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCSFEWHCLERSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with N-phenethyl-N-(pyridin-2-ylmethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenethyl and pyridine groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium azide (NaN₃) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or azido derivatives.

Scientific Research Applications

Antiinflammatory Activity

One of the primary applications of N-phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide is its role as an inhibitor of the IκB kinase (IKK-2). IKK-2 is a critical enzyme involved in the NF-κB signaling pathway, which regulates the expression of various pro-inflammatory cytokines. Inhibition of this pathway can lead to therapeutic benefits in several inflammatory diseases.

Case Studies and Findings

  • Rheumatoid Arthritis and Osteoarthritis : Research indicates that compounds similar to this compound can be effective in treating conditions like rheumatoid arthritis and osteoarthritis by reducing inflammation and joint damage .
  • Other Inflammatory Conditions : The compound has also shown promise in managing diseases such as multiple sclerosis, inflammatory bowel disease, asthma, and chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory properties .

Cancer Therapeutics

This compound may play a role in cancer treatment by targeting specific pathways involved in tumor growth and metastasis.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy as a therapeutic agent.

Research Insights

Recent studies have focused on modifying the thiophene core and substituents on the pyridine ring to enhance potency against specific targets. For example, variations in substituent groups have been shown to significantly affect inhibitory activity against MIF, suggesting that careful design can lead to more effective drugs .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.

Synthesis Pathways

The compound can be synthesized using methods such as the Gewald reaction, which allows for the formation of thiophene derivatives with various functional groups. This flexibility in synthesis enables researchers to create analogs with potentially enhanced biological activities .

Potential Side Effects and Toxicology

While exploring new applications, it is essential to consider potential side effects and toxicological profiles associated with this compound.

Toxicological Studies

Preliminary studies suggest that while the compound exhibits therapeutic potential, further investigation into its safety profile is necessary. Toxicological assessments are critical for understanding any adverse effects that may arise from its use in clinical settings .

Mechanism of Action

The mechanism of action of N-phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features :

  • Thiophene-3-carboxamide backbone : Provides a rigid aromatic scaffold for molecular interactions.
  • N-(Pyridin-2-ylmethyl) group : Introduces a basic nitrogen atom, facilitating hydrogen bonding and interactions with enzymatic active sites .

Purification typically involves flash chromatography or recrystallization .

Comparison with Similar Compounds

Thiophene-3-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N-phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide and structurally related analogs:

Structural and Functional Comparisons

Compound Name Substituents Key Biological Activity Physicochemical Properties Reference
This compound Phenethyl, pyridin-2-ylmethyl Kinase inhibition (hypothesized) Moderate logP (~3.2), high aromaticity
2-Amino-N-o-tolyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide o-Tolyl, cyclopentane-fused thiophene Anticonvulsant (MES/PTZ models) LogP: 2.8; mp: 210–212°C
2-(4-Methylphenylimino)-N-(2-chlorophenyl)thiophene-3-carboxamide 4-Methylphenylimino, 2-chlorophenyl Antimicrobial, antifungal LogP: 3.5; solubility: Low in aqueous media
2-(Benzoylamino)-N-pyridin-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide Benzoylamino, cycloheptane-fused thiophene Kinase inhibition (JNK3) LogP: 4.1; mp: 185–187°C
6-Chloro-N-[5-(2-cyclohexylaminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide Chloropyridine, thiazole, cyclohexylamino Undisclosed (structural complexity) High molecular weight (MW: 550.1)

Key Observations:

Substituent Effects on Activity: Phenethyl and pyridinylmethyl groups: Likely enhance CNS penetration due to moderate lipophilicity (logP ~3.2), making the compound suitable for neurological targets . Benzoylamino and cycloheptane-fused thiophene: Increase steric bulk and logP (4.1), favoring kinase inhibition but reducing aqueous solubility . Chlorophenyl and methylphenylimino groups: Improve antimicrobial activity but may limit bioavailability due to low solubility .

Synthetic Accessibility: Simpler derivatives (e.g., 2-amino-N-o-tolyl) are synthesized via microwave-assisted reactions with high yields (~85%) , whereas N-phenethyl-N-(pyridin-2-ylmethyl) derivatives require multi-step protocols involving protective groups and chromatographic purification .

Biological Performance: Anticonvulsant analogs (e.g., 2-amino-N-o-tolyl) show ED₅₀ values of 30 mg/kg in MES models, comparable to phenytoin . Kinase inhibitors (e.g., benzoylamino derivatives) exhibit IC₅₀ values <100 nM against JNK3, highlighting the role of aromatic substituents in target binding .

Structure-Activity Relationship (SAR) Trends

  • Aromatic Substituents : Pyridinyl and phenyl groups enhance interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Amide Linkages : Critical for hydrogen bonding with biological targets; replacing the carboxamide with esters or ethers reduces activity .
  • Heterocyclic Fusion : Cyclopenta- or cyclohepta-fused thiophenes () improve metabolic stability but may reduce solubility .

Biological Activity

N-phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide, a compound with the CAS number 1286709-94-1, has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Synthesis

The compound is characterized by a thiophene ring substituted with a phenethyl group and a pyridine moiety. The synthesis typically involves the reaction of thiophene-3-carboxylic acid with N-phenethyl-N-(pyridin-2-ylmethyl)amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets through:

  • Hydrogen bonding
  • π-π interactions
  • Hydrophobic effects

These interactions may modulate the activity of target proteins, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, demonstrating promising results.

CompoundCell LineIC50 (µM)
Compound AMCF75.0
Compound BA5493.5
This compoundHeLaTBD

In particular, studies have shown that derivatives can inhibit the growth of cancer cells by inducing apoptosis or disrupting cell cycle progression .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of various enzymes involved in disease processes. For example:

  • Inhibition of IKK-2 : This compound has been suggested to act as an inhibitor for IKK-2, an enzyme involved in inflammatory pathways. The inhibition of IKK-2 may lead to decreased NF-kB signaling, which is crucial in cancer progression and inflammation .
  • Antimalarial Activity : Fragment-based drug discovery efforts have identified similar compounds that inhibit PfATCase, an enzyme critical for Plasmodium falciparum survival. These compounds displayed selective inhibition with IC50 values ranging from 1.59 µM to 5.69 µM against PfATCase .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of thiophene derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value yet to be determined (TBD). The study emphasized structure–activity relationships (SAR) that could guide future modifications for enhanced activity .

Case Study 2: Enzyme Targeting

In another study focusing on enzyme inhibition, researchers utilized molecular docking techniques to predict the binding affinity of this compound to PfATCase. The results suggested a favorable interaction profile that supports further development as an antimalarial agent .

Q & A

Q. What synthetic routes are commonly employed to prepare N-phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide and its analogs?

The synthesis typically involves coupling 2-aryl acetic acids with 2-amino-3-carboxamide derivatives using carbodiimide reagents (e.g., EDC) in the presence of HOBt and DIEA in DMF at room temperature . Key intermediates are purified via silica gel chromatography, and structural validation is performed using NMR (300–500 MHz) and high-resolution mass spectrometry. Purity is confirmed via HPLC with Atlantis T3 columns using TFA/ACN gradients .

Q. How is the in vitro plasma and microsomal stability of this compound assessed?

  • Plasma stability : Incubate compound with fresh rat plasma at 37°C, quench with methanol containing an internal standard, and analyze remaining parent compound via LC-MS over 60 minutes .
  • Microsomal stability : Use rat liver microsomes (RLM) with NADPH regeneration systems; monitor degradation via LC-MS. For example, compounds may degrade by 70–85% in 60 minutes (T1/2 = 18–27 min), indicating susceptibility to oxidative metabolism .

Q. Which structural features are critical for JNK inhibitory activity?

The 3-carboxamide group on the thiophene ring is essential. Substitutions at positions 4 or 5 reduce activity, while unsubstituted thiophene derivatives (e.g., compound 5g) show potent IC50 values (~5.4 μM). Replacing the thiophene with a phenyl ring or altering the carboxamide to esters or cyano groups abolishes activity .

Advanced Research Questions

Q. How does this compound achieve dual inhibition of JNK via ATP and JIP binding sites?

The compound acts as both an ATP mimetic (binding the conserved ATP pocket) and a JIP mimetic (targeting the substrate docking site). Dual activity is validated using:

  • DELFIA assays : Measures displacement of biotinylated pep-JIP1 peptide.
  • TR-FRET assays (LanthaScreen™) : Quantifies inhibition of JNK1-mediated phosphorylation of ATF2 .
    This dual mechanism is unique among JNK inhibitors and enhances therapeutic potential .

Q. How can conflicting IC50 values from different assay platforms be resolved?

Discrepancies (e.g., DELFIA vs. TR-FRET IC50) arise from assay conditions (e.g., peptide vs. protein substrates). Cross-validate using orthogonal methods like SPR (surface plasmon resonance) for binding kinetics and X-ray crystallography (SHELX-refined structures) to confirm binding modes .

Q. What strategies improve metabolic stability of thiophene-3-carboxamide derivatives?

  • Di-substitutions : Adding methyl groups at positions 4 and 5 on the thiophene ring reduces metabolic oxidation (T1/2 increases from <20 min to >60 min) .
  • Ring deactivation : Introduce electron-withdrawing groups (e.g., nitro) adjacent to the thiophene to minimize reactive metabolite formation .

Q. How do electrophilic substituents influence off-target toxicity?

Thiophene rings are metabolized to reactive epoxides, causing hepatotoxicity. Mitigate this by:

  • Avoiding mono-substituted thiophenes.
  • Incorporating di-substitutions or fluorine atoms to block cytochrome P450-mediated oxidation .

Q. What challenges exist in translating in vitro JNK inhibition to in vivo efficacy?

Despite high plasma stability (>90% remaining after 60 min), microsomal degradation (T1/2 ~20 min) limits bioavailability. Solutions include:

  • Co-dosing with CYP450 inhibitors (e.g., 1-aminobenzotriazole).
  • Prodrug strategies to enhance metabolic resistance .

Q. How can SAR studies be integrated with biophysical data to optimize potency?

  • SAR : Prioritize substituents that improve JIP-binding affinity (e.g., naphthyl groups).
  • Biophysics : Use X-ray crystallography (SHELXL-refined structures) to map interactions at the JIP site and ATP pocket .

Q. What approaches address isoform selectivity (JNK1 vs. JNK2/3)?

The ATP pocket is >98% conserved across isoforms. Focus on the JIP-binding region:

  • Design analogs with bulkier substituents to exploit subtle differences in substrate docking grooves.
  • Use isoform-specific JIP-derived peptides in competitive assays .

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